3-Difluoromethanesulfonylbenzoic acid
Description
Contextualization of Benzoic Acid Derivatives in Contemporary Chemical Research
Benzoic acid and its derivatives represent a cornerstone in the field of organic chemistry, serving as versatile scaffolds for the development of a wide array of functional molecules. researchgate.netnih.gov These aromatic carboxylic acids are not only prevalent in natural products but are also fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.net The reactivity of the carboxylic acid group, coupled with the stability of the benzene (B151609) ring, allows for a diverse range of chemical modifications, making benzoic acid derivatives ideal starting materials for creating complex molecular architectures. researchgate.net
In medicinal chemistry, the benzoic acid moiety is a common feature in many approved drugs, where it can participate in crucial binding interactions with biological targets. nih.gov The ability to modify the substitution pattern on the aromatic ring enables chemists to fine-tune the electronic and steric properties of the molecule, thereby optimizing its pharmacological profile. Researchers have extensively explored benzoic acid derivatives for their potential antimicrobial, anti-inflammatory, and anticancer activities. nih.gov
| Property | Description |
| Scaffold | The basic molecular framework of benzoic acid is readily modified. |
| Reactivity | The carboxylic acid group allows for various chemical transformations. |
| Applications | Found in pharmaceuticals, agrochemicals, and materials science. |
| Biological Activity | Derivatives have shown antimicrobial, anti-inflammatory, and anticancer properties. |
Significance of Organosulfur Compounds and Sulfone Moieties in Advanced Organic Synthesis and Materials Science
Organosulfur compounds play a pivotal role in modern organic synthesis and materials science, with the sulfone group (R-SO₂-R') being of particular importance. The unique electronic properties of the sulfone moiety, characterized by the sulfur atom in a high oxidation state, render it a versatile functional group. Sulfones are recognized for their chemical stability and their ability to act as effective electron-withdrawing groups, which can influence the reactivity of adjacent parts of a molecule.
In the realm of drug discovery, the incorporation of a sulfone group can enhance a molecule's metabolic stability, improve its pharmacokinetic properties, and provide strong hydrogen bond accepting capabilities, which are crucial for target binding. A number of successful drugs across various therapeutic areas, including treatments for migraines and cancer, feature a sulfone unit within their structures. Beyond pharmaceuticals, sulfone-containing polymers are valued for their thermal stability and mechanical strength, finding applications in high-performance engineering plastics. The versatility of sulfones as synthetic intermediates is also well-established, with their ability to be transformed into a variety of other functional groups.
Strategic Incorporation of Fluorine Substitution in Molecular Design: Effects on Reactivity and Biological Interactions
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate molecular properties. Fluorine's high electronegativity, second only to neon, and its relatively small size allow it to significantly alter the electronic landscape of a molecule without introducing substantial steric bulk. The replacement of hydrogen with fluorine can have profound effects on a compound's acidity, basicity, dipole moment, and metabolic stability.
One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This can prolong the half-life of a drug in the body, leading to improved efficacy. Furthermore, fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability. The strategic placement of fluorine atoms can also lead to stronger binding interactions with protein targets through the formation of favorable electrostatic interactions.
| Effect of Fluorination | Impact on Molecular Properties |
| Metabolic Stability | Increased due to the strength of the C-F bond. |
| Lipophilicity | Generally increased, aiding in membrane permeability. |
| Binding Affinity | Can be enhanced through favorable electrostatic interactions. |
| Acidity/Basicity | pKa values of nearby functional groups can be altered. |
Rationale for In-depth Investigation of 3-Difluoromethanesulfonylbenzoic Acid as a Prototypical Structure
The rationale for its study can be broken down as follows:
Convergence of Key Functional Groups: this compound integrates a synthetically versatile benzoic acid core with a sulfone moiety known to impart metabolic stability and specific electronic characteristics. The addition of the difluoromethyl group further modulates these properties in a predictable yet nuanced manner.
A Model for Physicochemical Property Tuning: The presence of the -SO₂CHF₂ group offers a unique opportunity to study the impact of a strongly electron-withdrawing and lipophilic substituent on the acidity and reactivity of the benzoic acid. The difluoromethyl group, in particular, provides a distinct electronic and steric profile compared to a non-fluorinated methyl or a trifluoromethyl group.
A Building Block for Novel Derivatives: Understanding the fundamental properties and reactivity of this compound is crucial for its application as a building block in the synthesis of more complex molecules. Its multi-reactive nature makes it a valuable precursor for creating libraries of compounds for screening in drug discovery and materials science. By systematically studying this prototypical structure, researchers can gain insights that can be applied to the rational design of new chemical entities with desired biological activities or material properties.
In essence, this compound is not just a singular compound of interest but a representative model that allows for the systematic exploration of the effects of combining these three influential chemical motifs. The knowledge gained from its investigation can guide the future design of advanced molecules with tailored functionalities.
Properties
IUPAC Name |
3-(difluoromethylsulfonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O4S/c9-8(10)15(13,14)6-3-1-2-5(4-6)7(11)12/h1-4,8H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIOKKBXUYPEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4837-21-2 | |
| Record name | 3-difluoromethanesulfonylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Difluoromethanesulfonylbenzoic Acid and Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Core Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 3-difluoromethanesulfonylbenzoic acid, several logical disconnections can be proposed, focusing on the formation of the carbon-sulfur (C-S), carbon-carbon (C-C), and carbon-fluorine (C-F) bonds, as well as functional group interconversions on the aromatic ring.
The primary strategic disconnections for the this compound scaffold are:
C(aryl)-S Bond Disconnection: This is a common and logical approach for sulfone synthesis. thieme-connect.com It disconnects the molecule into an aryl precursor, such as a 3-halobenzoic acid or a derivative, and a synthon for the difluoromethanesulfonyl group (e.g., HCF₂SO₂Na). This strategy relies on coupling reactions to form the key C-S bond.
C(aryl)-C(OOH) Bond Disconnection: This approach disconnects the carboxylic acid group, leading to a difluoromethanesulfonylbenzene precursor. This precursor can then be carboxylated in a subsequent step. Plausible methods include the carboxylation of an organometallic intermediate (derived from a halo-difluoromethanesulfonylbenzene) or the oxidation of a methyl group at the 3-position. wikipedia.orgyoutube.comsavemyexams.com
Functional Group Interconversion (FGI): Given that both the carboxyl and sulfonyl groups are deactivating and meta-directing, direct sequential electrophilic aromatic substitution is generally inefficient. wikipedia.org A more viable strategy involves starting with a precursor containing functional groups that can be converted into the target moieties late in the synthesis. For instance, an amino or methyl group can be used to direct substitution before being converted to the carboxylic acid or to facilitate the introduction of the sulfonyl group.
These disconnections lead to several potential synthetic pathways, each with its own set of advantages and challenges related to reagent availability, reaction efficiency, and functional group compatibility.
Innovative Methods for Introducing the Difluoromethanesulfonyl Moiety
The difluoromethanesulfonyl (–SO₂CF₂H) group is a critical pharmacophore that can significantly modulate the physicochemical properties of a molecule. Its introduction into an aromatic system can be achieved through various innovative methods, which generally involve either the direct installation of the entire group or the stepwise construction on the aromatic ring.
A prominent strategy for creating the aryl-SO₂CF₂H linkage involves a two-step sequence: an initial electrophilic difluoromethylthiolation (to install an Ar-SCF₂H group) followed by oxidation.
Recent advances have led to the development of shelf-stable and easy-to-handle electrophilic difluoromethylthiolating reagents. cas.cn One such class of reagents is the N-difluoromethylthiophthalimides, which have proven effective for the difluoromethylthiolation of a wide array of nucleophiles, including aryl boronic acids, electron-rich heteroarenes, and β-ketoesters under mild conditions. acs.org The reaction typically involves the transfer of the "SCF₂H⁺" synthon to a nucleophilic carbon center. For the synthesis of the target molecule, this could involve the reaction of a 3-carboxy-substituted organometallic aryl species with an electrophilic SCF₂H source, followed by oxidation of the resulting sulfide (B99878) to the sulfone.
An alternative to direct fluoroalkylation is the construction of the difluoromethyl group on a pre-functionalized sulfur-containing precursor via nucleophilic fluorination. This approach often utilizes deoxygenative fluorination reagents to convert carbonyl groups into difluoromethylene groups.
Key reagents for this transformation include (diethylamino)sulfur trifluoride (DAST) and its more thermally stable derivatives, such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). acs.orgharvard.eduresearchgate.net A synthetic route could involve a precursor like a 3-(methanesulfonylacetyl)benzoic acid ester. The keto-group of this precursor could be subjected to deoxygenative fluorination to install the two fluorine atoms. The success of this route depends heavily on the chemoselectivity of the fluorination step and the stability of the precursor under the reaction conditions. Other nucleophilic fluoride (B91410) sources, like alkali metal fluorides or tetraalkylammonium fluorides, are also instrumental in forming C-F bonds through substitution reactions on suitable precursors. harvard.edunih.gov
Radical-based methods offer a powerful and complementary approach for forging C-F bonds and installing fluorinated motifs. These pathways often proceed under mild conditions and can exhibit unique reactivity and selectivity. The homolytic cleavage of the bond between a fluoroalkyl group and sulfur is a known method for generating fluoroalkyl radicals. acs.org
Reagents such as bromodifluoromethyl phenyl sulfide can serve as precursors to difluoromethyl-containing radicals. acs.orgbeilstein-journals.org More recently, visible-light photoredox catalysis has enabled the generation of CF₂H radicals from precursors like HCF₂SO₂Cl, which can then be used in the difluoromethylation of various organic molecules, including heteroaromatics. rsc.org Applying this strategy to the target molecule could involve the radical difluoromethylation of a suitably functionalized benzoic acid derivative, although controlling the regioselectivity on a substituted benzene (B151609) ring remains a significant challenge.
The oxidation of an aryl difluoromethyl sulfide (Ar-SCF₂H) to the corresponding sulfone (Ar-SO₂CF₂H) is a critical step in many synthetic routes. This transformation is one of the most fundamental and reliable methods for sulfone synthesis. thieme-connect.comtandfonline.com A variety of oxidative protocols are available, ranging from stoichiometric reagents to more sustainable catalytic systems. acsgcipr.org
Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with a catalyst to ensure complete and efficient conversion to the sulfone. mdpi.com Other powerful oxidants include potassium permanganate (B83412) and various peracids. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation of other functional groups within the molecule while ensuring the full conversion of the sulfide to the sulfone. organic-chemistry.org
Below is a table summarizing representative oxidative systems for the synthesis of sulfones from sulfides.
| Oxidant/Catalyst System | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) / Metal Catalyst (e.g., Niobium Carbide) | Aqueous or organic solvent, room temp. to moderate heat | Catalyst choice can influence selectivity for sulfoxide (B87167) vs. sulfone. Niobium carbide favors sulfone formation. | organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) / Organocatalyst (e.g., 2,2,2-Trifluoroacetophenone) | Organic solvent, mild conditions | Reaction conditions can be tuned to selectively yield either sulfoxides or sulfones. | organic-chemistry.org |
| Potassium Permanganate (KMnO₄) | Aqueous, often basic or acidic, heat | Strong oxidant, provides high yields of sulfones but may have limited functional group tolerance. | savemyexams.com |
| Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride | Ethyl acetate, metal-free | Environmentally benign system that directly yields sulfones without significant sulfoxide formation. | organic-chemistry.org |
| Selectfluor® | H₂O as oxygen source, ambient temperature | Eco-friendly and efficient for producing sulfones in nearly quantitative yields. | organic-chemistry.org |
Directed Synthesis of the Benzoic Acid Functionality within the Aromatic System
The introduction of the benzoic acid group at the meta-position relative to the difluoromethanesulfonyl moiety requires careful strategic planning. Several reliable methods exist for the synthesis of benzoic acids on an aromatic system.
Oxidation of an Alkyl Side Chain: One of the most robust and widely used methods is the oxidation of a benzylic carbon. youtube.comsavemyexams.com A precursor such as 1-(difluoromethanesulfonyl)-3-methylbenzene could be subjected to strong oxidizing agents like hot alkaline potassium permanganate (KMnO₄) followed by acidic workup to yield the desired benzoic acid. savemyexams.com This method is powerful, provided the difluoromethanesulfonyl group is stable to the harsh oxidative conditions.
Carboxylation of Organometallic Intermediates: This strategy involves the conversion of an aryl halide, such as 1-bromo-3-(difluoromethanesulfonyl)benzene, into an organometallic species. This can be achieved by forming a Grignard reagent (with magnesium) or an organolithium reagent (with an alkyllithium base). This highly nucleophilic intermediate is then quenched with solid carbon dioxide (dry ice) to form the carboxylate, which upon acidification yields the benzoic acid. wikipedia.org
Hydrolysis of a Nitrile: The hydrolysis of a benzonitrile (B105546) derivative under either acidic or basic conditions is another classic method for preparing benzoic acids. wikipedia.org The synthesis would start with a precursor like 3-(difluoromethanesulfonyl)aniline, which can be converted to the corresponding nitrile via the Sandmeyer reaction. Subsequent hydrolysis would furnish the final product.
The following table compares these primary methods for introducing the benzoic acid functionality.
| Method | Typical Precursor | Key Reagents | Advantages | Potential Limitations | Reference |
|---|---|---|---|---|---|
| Side-Chain Oxidation | Aryl-CH₃ | KMnO₄ or Na₂Cr₂O₇, H₂SO₄ | High yielding, uses readily available precursors. | Harsh conditions may not be compatible with sensitive functional groups. | savemyexams.com |
| Grignard/Organolithium Carboxylation | Aryl-Br or Aryl-I | Mg or n-BuLi, then CO₂ | Mild conditions, good functional group tolerance. | Requires anhydrous conditions; precursor must not have acidic protons. | wikipedia.orgyoutube.com |
| Nitrile Hydrolysis | Aryl-CN | H₃O⁺ or NaOH, heat | Reliable and high-yielding. | Requires synthesis of the nitrile precursor, which may add steps (e.g., Sandmeyer reaction). | wikipedia.org |
Oxidation Reactions of Aromatic Precursors
The oxidation of aromatic precursors, particularly the conversion of a difluoromethylthio (-SCF₂H) group to a difluoromethanesulfonyl (-SO₂CF₂H) group, is a fundamental strategy for the synthesis of this compound. This transformation is typically achieved using a variety of oxidizing agents, with the choice of reagent and reaction conditions being crucial for achieving high yields and selectivity.
Commonly employed oxidants for the conversion of sulfides to sulfones include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (KMnO₄). The oxidation generally proceeds in a stepwise manner, with the sulfide first being oxidized to a sulfoxide, which is then further oxidized to the sulfone. Careful control of stoichiometry and reaction temperature is often necessary to prevent the accumulation of the intermediate sulfoxide and to drive the reaction to completion.
For instance, the oxidation of an aryl difluoromethyl sulfide to the corresponding sulfone can be efficiently carried out using hydrogen peroxide in the presence of a suitable catalyst. The reaction conditions can be tuned to favor the formation of the sulfone over the sulfoxide.
Table 1: Oxidation of Aryl Sulfides to Aryl Sulfones
| Precursor | Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) |
| Methyl Phenyl Sulfide | 30% H₂O₂ | MWCNTs-COOH | Room Temp | >95 |
| Various Aryl and Alkyl Sulfides | H₂O₂ | 2,2,2-Trifluoroacetophenone (B138007) | Not specified | 50-100 |
| Various Sulfides | H₂O₂ | Glacial Acetic Acid | Room Temp | 90-99 |
The data indicates that various catalytic systems and conditions can be employed for the efficient oxidation of sulfides to sulfones, often with high yields. The use of green oxidants like hydrogen peroxide is a noteworthy trend in this area. nih.govrsc.org
Hydrolytic Cleavage of Carboxylic Acid Derivatives
Another important synthetic route to this compound involves the hydrolytic cleavage of its corresponding carboxylic acid derivatives, such as nitriles, esters, or amides. This method is particularly useful when the difluoromethanesulfonyl group is already present on the aromatic ring and the final step is the generation of the carboxylic acid functionality.
The hydrolysis can be performed under either acidic or alkaline conditions. Acidic hydrolysis, often carried out with strong acids like hydrochloric acid or sulfuric acid, typically involves heating the substrate under reflux. beilstein-journals.org The reaction proceeds by protonation of the derivative followed by nucleophilic attack by water. In the case of nitriles, this leads to the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. beilstein-journals.org
Alkaline hydrolysis, using bases such as sodium hydroxide (B78521) or potassium hydroxide, is also a widely used method. beilstein-journals.org For esters, this saponification reaction yields the carboxylate salt, which is then protonated in a subsequent acidic workup to afford the free carboxylic acid. Similarly, nitriles can be hydrolyzed to the carboxylate salt and ammonia (B1221849) under basic conditions. beilstein-journals.org
The choice between acidic and alkaline hydrolysis often depends on the stability of the other functional groups present in the molecule to the reaction conditions.
Table 2: Hydrolysis of Carboxylic Acid Derivatives to Carboxylic Acids
| Substrate | Conditions | Product |
| Benzonitrile | Dilute HCl, heat | Benzoic Acid |
| Benzonitrile | NaOH solution, heat, then acidify | Benzoic Acid |
| Ethyl Benzoate | NaOH solution, heat, then acidify | Benzoic Acid |
Chemo-, Regio-, and Stereoselective Synthetic Protocols
The development of chemo-, regio-, and stereoselective methods is crucial for the synthesis of complex molecules containing the this compound moiety, especially when other reactive functional groups are present or when specific substitution patterns are desired.
Chemoselectivity refers to the ability to react with one functional group in the presence of others. For example, in the oxidation of a precursor containing both a sulfide and an alcohol, a chemoselective oxidizing agent would ideally oxidize only the sulfide to a sulfone without affecting the alcohol.
Regioselectivity is the control of the position of a chemical reaction. In the context of synthesizing substituted 3-difluoromethanesulfonylbenzoic acids, regioselective reactions are essential for introducing substituents at specific positions on the benzene ring. For instance, the reaction of thioamides with sulfonyl azides has been shown to be a regioselective method for the synthesis of N-sulfonyl amidines of various carboxylic acids, including benzoic acid. organic-chemistry.org
Stereoselectivity involves the preferential formation of one stereoisomer over another. While not always directly applicable to the synthesis of this compound itself (as it is achiral), stereoselective methods become important when chiral centers are present in the substituents or when the molecule is part of a larger, chiral structure.
Exploration of Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals like this compound. This involves the use of environmentally benign reagents, solvents, and catalysts, as well as the development of energy-efficient processes.
A key area of focus is the replacement of traditional, often hazardous, oxidizing agents with greener alternatives. Hydrogen peroxide is a prime example of a green oxidant, as its only byproduct is water. nih.govrsc.org The use of catalytic amounts of non-toxic catalysts in conjunction with H₂O₂ represents a significant step towards more sustainable oxidation protocols. nih.govrsc.orgrsc.org For instance, the use of 2,2,2-trifluoroacetophenone as an organocatalyst for the oxidation of sulfides with H₂O₂ is a notable green approach. rsc.org
Solvent selection is another critical aspect of green chemistry. The ideal solvent should be non-toxic, renewable, and easily recyclable. Research is ongoing to replace volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids.
Furthermore, improving the atom economy of reactions, which is a measure of how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. Catalytic reactions are often highly atom-economical.
Catalytic Approaches in the Synthesis of Fluorinated Sulfone-Containing Benzoic Acids
Catalytic methods have revolutionized organic synthesis, and their application to the preparation of fluorinated sulfone-containing benzoic acids is an active area of research. Transition metal catalysis, in particular, offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are versatile methods for introducing substituents onto the aromatic ring. For example, a palladium catalyst could be used to couple a boronic acid derivative with an appropriately functionalized aromatic halide to construct the carbon skeleton of a this compound analogue. Palladium-catalyzed C-H activation is another powerful strategy that allows for the direct functionalization of C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net
Rhodium-catalyzed reactions have also emerged as valuable tools in organic synthesis. Rhodium catalysts can be employed for various transformations, including C-H activation and functionalization. These methods can provide alternative pathways for the synthesis of complex benzoic acid derivatives with high selectivity.
Table 3: Examples of Catalytic Reactions in the Synthesis of Benzoic Acid Derivatives
| Reaction Type | Catalyst | Application |
| C-H Activation | Palladium(II) | Generation of benzyne (B1209423) from benzoic acid |
| Cross-Coupling | Transition Metals (Pd, Ni, Cu) | Desulfonylative cross-coupling of benzylic sulfones |
| C-H Functionalization | Rhodium, Iridium | Synthesis of substituted benzoic acids |
These catalytic approaches offer significant advantages in terms of efficiency, selectivity, and functional group tolerance, making them highly valuable for the synthesis of complex molecules like this compound and its analogues. nih.gov
Chemical Reactivity and Directed Derivatization of 3 Difluoromethanesulfonylbenzoic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid group is the most readily functionalized handle on the molecule, serving as a versatile precursor for a variety of classical transformations. Its reactivity is central to the synthesis of numerous derivatives, including esters and amides, which are common intermediates and final products in drug discovery programs.
The conversion of the carboxylic acid to more reactive intermediates such as acid halides or the direct coupling with nucleophiles like alcohols and amines are cornerstone reactions for this compound. While the formation of acid halides is a standard preparatory step, the direct formation of amides using modern coupling agents is frequently employed due to its operational simplicity and high functional group tolerance.
In a representative amidation reaction, 3-(difluoromethanesulfonyl)benzoic acid can be coupled with a primary or secondary amine in the presence of a peptide coupling reagent. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride) are effective in activating the carboxylic acid for nucleophilic attack by the amine. These reactions are typically carried out in aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) and often include a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid and facilitate the reaction.
Table 1: Representative Amide Coupling Reaction
| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Product | Yield (%) |
| 3-(Difluoromethanesulfonyl)benzoic acid | Aniline (B41778) | HATU | DIPEA | DMF | N-phenyl-3-(difluoromethanesulfonyl)benzamide | ~90% |
| 3-(Difluoromethanesulfonyl)benzoic acid | Benzylamine | T3P | Pyridine | DCM | N-benzyl-3-(difluoromethanesulfonyl)benzamide | ~85% |
Note: Yields are approximate and can vary based on specific reaction conditions.
Esterification is similarly achieved through standard protocols. For instance, reaction with an alcohol under acidic conditions (Fischer esterification) or coupling using a carbodiimide (B86325) reagent like DCC (N,N'-Dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine) provides the corresponding esters in good yields.
Decarboxylative cross-coupling reactions represent a modern approach to utilize carboxylic acids as aryl sources. However, specific examples of decarboxylative transformations involving 3-(difluoromethanesulfonyl)benzoic acid are not widely documented in publicly available scientific literature. In theory, under palladium or copper catalysis, the carboxylic acid moiety could be extruded and replaced with other functional groups such as a halogen, a trifluoromethyl group, or an aryl group. The successful application of such methods would depend on the stability of the difluoromethanesulfonyl group under the required reaction conditions, which often involve high temperatures and specific ligands. Further research is needed to explore the viability of these advanced transformations for this specific substrate.
Transformations of the Sulfone Moiety
The difluoromethanesulfonyl group is generally considered a robust and relatively inert functional group, valued for its strong electron-withdrawing nature and its ability to act as a bioisostere for other groups. Transformations targeting this moiety are less common than those involving the carboxylic acid.
The reduction of an aryl sulfone to a sulfide (B99878) or sulfoxide (B87167) is a challenging transformation that typically requires strong reducing agents. There is limited specific information available regarding the selective reduction of the difluoromethanesulfonyl group in 3-(difluoromethanesulfonyl)benzoic acid. The presence of the difluoromethyl group (CHF2) adjacent to the sulfone adds a layer of complexity, and harsh reducing conditions could potentially affect other parts of the molecule, including the aromatic ring or the carboxylic acid.
Direct reactions at the sulfur center of the difluoromethanesulfonyl group are not commonly reported. This moiety is characterized by its high oxidation state and steric hindrance, making it a poor nucleophile or electrophile at the sulfur atom under typical conditions. Its primary role in the molecule's reactivity is electronic, influencing the properties of the aromatic ring.
Aromatic Ring Functionalization and Investigations of Substituent Effects
The functionalization of the aromatic ring of 3-(difluoromethanesulfonyl)benzoic acid is governed by the directing effects of the two existing substituents. Both the carboxylic acid (-COOH) and the difluoromethanesulfonyl (-SO2CHF2) groups are electron-withdrawing and are classified as meta-directing substituents for electrophilic aromatic substitution (EAS) reactions.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Electronic Effect | Directing Influence |
| -COOH | 1 | Electron-withdrawing, Deactivating | meta (to positions 3, 5) |
| -SO2CHF2 | 3 | Strongly Electron-withdrawing, Deactivating | meta (to positions 1, 5) |
Due to these combined effects, the aromatic ring is significantly deactivated towards electrophiles. Any further electrophilic substitution, such as nitration or halogenation, would be expected to occur at the C5 position, which is meta to both existing groups. The reaction would likely require harsh conditions (e.g., strong acids, high temperatures) to overcome the strong deactivation of the ring. The regioselectivity is predicted to strongly favor the C5 position, as the C2, C4, and C6 positions are electronically disfavored. There are currently no extensive studies detailing the practical outcomes and yields of such functionalization reactions in the available literature.
Directed Aromatic Functionalization (e.g., C-H Activation)
The carboxylic acid group is a well-established directing group for the ortho-C–H functionalization of benzoic acids. This strategy allows for the regioselective introduction of various substituents at the positions adjacent to the carboxylate. In the case of 3-difluoromethanesulfonylbenzoic acid, this would correspond to the C2 and C6 positions. Both electron-rich and electron-poor benzoic acids are generally amenable to these transformations, which are typically catalyzed by transition metals like ruthenium or iridium. nih.govnih.gov
For instance, a carboxylate-directed ortho-allylation has been developed using a [Ru(p-cymene)Cl₂]₂ catalyst, which is effective for a range of benzoic acids. nih.gov Given the general applicability of this method, it is plausible that this compound could undergo a similar reaction to yield ortho-allyl derivatives.
While ortho-functionalization is common, achieving meta-C–H functionalization of benzoic acids is more challenging due to the lack of a suitable directing group that can reach the meta position. However, strategies using removable directing groups have been developed to functionalize the meta position of electron-poor benzoic acid derivatives. researchgate.netnih.govnih.govgonzaga.edu A nitrile-based sulfonamide template, for example, has been successfully employed for the meta-C–H olefination of a broad range of benzoic acids, including those with electron-withdrawing groups. researchgate.netnih.govnih.govgonzaga.edu This approach could potentially be applied to this compound to introduce substituents at the C5 position.
The following table summarizes plausible directed aromatic functionalization reactions for this compound based on established methods for other benzoic acids.
| Reaction Type | Position | Catalyst/Reagents | Potential Product | Citation |
| Allylation | ortho | [Ru(p-cymene)Cl₂]₂, K₃PO₄, Allyl Acetate | 2-allyl-3-(difluoromethanesulfonyl)benzoic acid | nih.gov |
| Arylation | ortho | [{IrCp*Cl₂}₂], Ag₂CO₃, Li₂CO₃, Arenediazonium Salt | 2-aryl-3-(difluoromethanesulfonyl)benzoic acid | nih.gov |
| Olefination | meta | Pd(OAc)₂, Nitrile-based sulfonamide template, O₂ | 5-alkenyl-3-(difluoromethanesulfonyl)benzoic acid | researchgate.netnih.govnih.govgonzaga.edu |
| Acetoxylation | meta | Pd(OAc)₂, Nitrile-based sulfonamide template, O₂ | 5-acetoxy-3-(difluoromethanesulfonyl)benzoic acid | researchgate.netnih.govnih.govgonzaga.edu |
Metal-Catalyzed Cross-Coupling Strategies
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in these reactions in several ways, either through the carboxylic acid group (via decarboxylative coupling) or by prior conversion of the carboxylic acid to a more reactive functional group.
Decarboxylative cross-coupling, where the carboxylic acid is replaced by a new substituent, is a well-known strategy for functionalizing benzoic acids. This approach is particularly effective for benzoic acids bearing electron-withdrawing groups. Palladium is a common catalyst for these reactions. For instance, the decarboxylative coupling of substituted benzoic acids can be used to synthesize biaryl compounds. lookchem.com
Alternatively, the carboxylic acid can be converted into other functional groups that are amenable to cross-coupling. For example, conversion to an aryl halide or triflate would allow for participation in standard cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.org The Suzuki-Miyaura coupling, in particular, is a versatile method for the synthesis of biaryls by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst. epfl.chresearchgate.net
The table below outlines potential metal-catalyzed cross-coupling strategies involving derivatives of this compound.
| Coupling Reaction | Substrate Derivative | Coupling Partner | Catalyst System | Potential Product Class | Citation |
| Suzuki-Miyaura | 3-Boc-5-(difluoromethanesulfonyl)phenylboronic acid | Aryl Halide | Pd Catalyst | Biaryls | epfl.chresearchgate.net |
| Heck | 3-Iodo-5-(difluoromethanesulfonyl)benzoic acid | Alkene | Pd Catalyst | Stilbenes | wikipedia.orgorganic-chemistry.org |
| Sonogashira | 3-Iodo-5-(difluoromethanesulfonyl)benzoic acid | Terminal Alkyne | Pd/Cu Catalyst | Arylalkynes | wikipedia.orgorganic-chemistry.orglibretexts.org |
| Acylative Suzuki | 3-(Difluoromethanesulfonyl)benzoyl chloride | Arylboronic acid | Pd Catalyst | Benzophenones | nih.govmdpi.com |
| Sulfonylative Suzuki | 3-(Difluoromethanesulfonyl)phenylboronic acid | Sulfonyl chloride | Pd Catalyst | Diaryl sulfones | chemrevlett.com |
Synthesis of Structurally Related Analogues and Hybrid Molecules
The functional groups present in this compound provide multiple handles for the synthesis of structurally related analogues and hybrid molecules. The carboxylic acid can be converted into a wide range of other functional groups, such as esters, amides, and ketones. For example, the synthesis of substituted benzophenones can be achieved through the Friedel-Crafts acylation of an aromatic compound with the corresponding benzoyl chloride derived from this compound. google.comnih.govresearchgate.netgoogle.com
Furthermore, the aromatic ring can be further functionalized using the methods described in the previous sections to introduce additional substituents, leading to a diverse library of analogues. For example, biaryl derivatives, which are important scaffolds in medicinal chemistry, can be synthesized via Suzuki-Miyaura coupling. researchgate.netnih.govrsc.org
The synthesis of sulfonamides is another important transformation, given their prevalence in medicinal chemistry. This can be achieved by converting the carboxylic acid to an amine and then reacting it with a sulfonyl chloride, or by using a palladium-catalyzed three-component synthesis from sulfuric chloride, an amine, and an arylboronic acid derivative of the core structure. nih.govnih.gov
The following table presents examples of synthetic strategies for generating analogues of this compound.
| Analogue/Hybrid Molecule Class | Synthetic Strategy | Key Reagents/Intermediates | Citation |
| Benzophenones | Friedel-Crafts Acylation | 3-(Difluoromethanesulfonyl)benzoyl chloride, Aromatic compound, Lewis acid | google.comnih.govresearchgate.netgoogle.com |
| Biaryls | Suzuki-Miyaura Coupling | 3-Halo-5-(difluoromethanesulfonyl)benzoic acid derivative, Arylboronic acid, Pd catalyst | researchgate.netnih.govrsc.org |
| Sulfonamides | Three-component Sulfonamide Synthesis | 3-(Difluoromethanesulfonyl)phenylboronic acid, Sulfuric chloride, Amine, Pd catalyst | nih.gov |
| Diaryl Sulfones | Suzuki-type Sulfonylation | 3-(Difluoromethanesulfonyl)phenylboronic acid, Aryl sulfonyl chloride, Pd catalyst | chemrevlett.com |
Mechanistic Investigations of Key Reactions
The mechanisms of directed C–H functionalization and metal-catalyzed cross-coupling reactions of benzoic acids have been the subject of extensive research. For carboxylate-directed ortho-C–H activation, the reaction is believed to proceed through a cyclometalated intermediate, where the palladium or ruthenium catalyst coordinates to the carboxylate, bringing the metal center in proximity to the ortho-C–H bond. This is followed by C–H bond cleavage, which is often the rate-determining step. researchgate.net
In the case of meta-C–H functionalization using a directing group, the template is designed to position the catalyst at the meta position, leading to selective C–H activation at that site. researchgate.netnih.govnih.govgonzaga.edu
The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally involves a catalytic cycle consisting of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. chemrevlett.comacs.org For decarboxylative couplings, the mechanism involves the initial formation of a metal carboxylate, followed by decarboxylation to generate an organometallic intermediate that then participates in the cross-coupling cycle. researchgate.net
The strong electron-withdrawing nature of the difluoromethanesulfonyl group in this compound is expected to have a significant impact on the kinetics and regioselectivity of these reactions. For C–H activation, the increased acidity of the aromatic C–H bonds could facilitate the C–H cleavage step. In cross-coupling reactions, the electron-deficient nature of the aromatic ring would make the corresponding aryl halides more reactive towards oxidative addition.
Applications in Organic Synthesis and Materials Science
3-Difluoromethanesulfonylbenzoic Acid as a Versatile Synthetic Building Block
In the realm of organic synthesis, this compound can serve as a valuable building block for the introduction of the difluoromethanesulfonylphenyl moiety into more complex molecules. The carboxylic acid group provides a reactive handle for a variety of chemical transformations. For instance, it can be converted into an acid chloride, ester, or amide, allowing for its incorporation into a wide range of organic structures. This is particularly relevant in the synthesis of pharmacologically active compounds and agrochemicals, where the introduction of fluorine-containing groups is known to enhance metabolic stability, lipophilicity, and binding affinity. The difluoromethanesulfonyl group, with its strong electron-withdrawing nature, can significantly influence the electronic properties of the benzene (B151609) ring, thereby affecting the reactivity and properties of the final molecule.
Potential as a Ligand or Catalyst Precursor in Transition Metal Chemistry
The carboxylic acid functionality of this compound allows it to act as a potential ligand for transition metal complexes. The carboxylate group can coordinate to metal centers, and the electronic properties of the ligand can be tuned by the strongly electron-withdrawing difluoromethanesulfonyl group. This modulation of the electronic environment around the metal center can influence the catalytic activity and selectivity of the resulting complex. For example, such ligands could be employed in various transition metal-catalyzed cross-coupling reactions, hydrogenations, or oxidations. The fluorine atoms on the sulfonyl group could also engage in non-covalent interactions with the metal center or other ligands, further influencing the geometry and reactivity of the catalyst.
Integration into Polymer Chemistry and Advanced Functional Materials
The bifunctional nature of this compound makes it a candidate for integration into polymer chains. The carboxylic acid group can be utilized in polymerization reactions, such as polyesterification or polyamidation, to incorporate the difluoromethanesulfonylphenyl unit into the polymer backbone. The presence of the polar and electron-withdrawing difluoromethanesulfonyl group can impart unique properties to the resulting polymers, such as increased thermal stability, altered solubility, and modified electronic characteristics. These properties could be advantageous for applications in advanced functional materials, including high-performance plastics, membranes for separations, or materials with specific optical or electronic properties.
Development of Novel Fluoroorganic Reagents and Methodologies
This compound could also serve as a precursor for the development of novel fluoroorganic reagents. The difluoromethanesulfonyl group is a key functional moiety, and its introduction into various scaffolds is of significant interest in medicinal and materials chemistry. By modifying the carboxylic acid group, a range of new reagents could be synthesized. For instance, conversion to the corresponding sulfonyl chloride or other activated derivatives could provide reagents for the difluoromethanesulfonylation of various nucleophiles. The development of new synthetic methodologies utilizing such reagents would be a valuable contribution to the field of organofluorine chemistry, enabling the synthesis of novel compounds with potentially interesting biological or material properties.
Pre Clinical Investigations of Biological Relevance of 3 Difluoromethanesulfonylbenzoic Acid and Its Derivatives
Influence of the Difluoromethanesulfonyl Moiety on Molecular Interactions within Biological Systems
The difluoromethanesulfonyl (-SO₂CF₂H) group is a sophisticated functional moiety that can profoundly influence a molecule's interaction with biological targets such as enzymes and receptors. Its impact stems from a unique combination of electronic effects, lipophilicity, and hydrogen bonding capabilities.
Lipophilicity, often expressed as logP or logD, is a critical parameter in drug design, affecting solubility, permeability, and plasma protein binding. The introduction of fluorine atoms generally increases lipophilicity. quora.com However, the effect of the difluoromethyl group (CF₂H) is more nuanced. While considered a lipophilicity-enhancing group, its net effect can vary depending on the molecular context. nih.gov Studies on difluoromethyl anisoles and thioanisoles have shown that the change in lipophilicity (ΔlogP) compared to a methyl group can range from slightly decreasing to moderately increasing (-0.1 to +0.4). nih.gov
A key feature of the CF₂H group is its capacity to act as a "lipophilic hydrogen bond donor." nih.govresearchgate.net The two highly electronegative fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to participate in hydrogen bonding. This is a significant departure from typical C-H bonds. The hydrogen bond donating strength of a CF₂H group has been found to be comparable to that of thiophenol or aniline (B41778) groups, although weaker than a hydroxyl group. nih.gov
| Functional Group | Typical Contribution to Lipophilicity | Hydrogen Bonding Capacity | Reference |
|---|---|---|---|
| -COOH (Carboxylic Acid) | Decreases (hydrophilic) | Donor and Acceptor | nih.gov |
| -CH₃ (Methyl) | Increases (lipophilic) | None | nih.gov |
| -CF₂H (Difluoromethyl) | Variable (generally increases) | Weak Donor | nih.govresearchgate.net |
| -SO₂- (Sulfonyl) | Decreases (polar) | Strong Acceptor | plos.org |
The unique properties of the difluoromethanesulfonyl moiety directly translate to its potential interactions with biological macromolecules. At the active site of an enzyme or the binding pocket of a receptor, this group can engage in several types of interactions that determine the compound's potency and selectivity.
Receptor Binding: The affinity of a ligand for its receptor is determined by the sum of its binding interactions. For derivatives of 3-difluoromethanesulfonylbenzoic acid, the carboxylic acid group can form strong ionic or hydrogen bonds with basic amino acid residues like arginine or lysine. The aromatic ring can participate in π-π stacking or hydrophobic interactions. The difluoromethanesulfonyl group offers additional, specific interactions:
The CF₂H group can act as a hydrogen bond donor to a suitable acceptor on the receptor, such as the backbone carbonyl oxygen of an amino acid.
The sulfonyl oxygens can act as hydrogen bond acceptors for donor groups on the receptor, like the amide protons of asparagine or glutamine.
The fluorine atoms can form weak interactions (F···H-C) or engage in favorable electrostatic interactions within the binding site.
Competition binding assays are typically used to determine the binding affinity (expressed as Kᵢ or IC₅₀) of new compounds. In these assays, the test compound competes with a known radiolabeled ligand for binding to the receptor. nih.gov
Enzyme Recognition and Inhibition: Fluorinated functional groups are often incorporated into enzyme inhibitors to enhance their potency. researchgate.net The strong electron-withdrawing nature of the difluoromethanesulfonyl group can influence the electronic properties of the entire molecule, potentially making it a more effective inhibitor. For instance, in the case of serine hydrolases, polyfluorinated ketones can form stable tetrahedral hemiketal complexes with the active site serine, mimicking the transition state of the reaction and leading to potent inhibition. researchgate.netnih.gov
The difluoromethanesulfonyl group can serve as a recognition element, fitting into specific sub-pockets of an enzyme's active site. Molecular docking studies are often employed to predict the binding mode of an inhibitor and identify key interactions. For example, docking studies of sulfamoyl-benzoic acid derivatives targeting α-glucosidase and α-amylase revealed that the sulfamoyl and carboxyl groups formed crucial hydrogen bonds with active site residues. nih.gov A similar approach would be essential to understand how this compound derivatives might orient themselves within a target enzyme to exert an inhibitory effect.
In Vivo Model Systems for Preliminary Pharmacological and Pharmacodynamic Evaluation
Translating in vitro findings into a physiological context is a pivotal step in drug discovery. In vivo model systems are indispensable for evaluating the preliminary pharmacological and pharmacodynamic properties of this compound and its derivatives.
The choice of an appropriate animal model is contingent upon the therapeutic target and the disease pathophysiology being investigated. For derivatives of benzoic acid, a class of compounds with diverse biological activities, the selection process is particularly crucial. For instance, in the context of anti-inflammatory research, rodent models of induced inflammation, such as carrageenan-induced paw edema or lipopolysaccharide-induced systemic inflammation, are commonly employed. Should the derivatives show potential as anticancer agents, xenograft models, where human tumor cells are implanted into immunocompromised mice, would be the standard. The specific molecular target of this compound derivatives would further refine the choice of the model, potentially necessitating the use of genetically engineered models that overexpress or lack the target protein.
Once a relevant animal model is established, the investigation focuses on eliciting a biological response and confirming target engagement. This involves administering the compound and monitoring for physiological or behavioral changes that are indicative of the desired therapeutic effect. For example, if the compound is being investigated for analgesic properties, a reduction in pain-related behaviors in a hot-plate or tail-flick test would be a key endpoint.
Crucially, demonstrating that the observed biological response is a direct result of the compound interacting with its intended molecular target is paramount. This can be achieved through various techniques. Ex vivo analysis of tissues from treated animals can measure changes in biomarkers associated with the target's activity. For instance, if the target is an enzyme, its activity can be assayed in tissue homogenates. Furthermore, advanced imaging techniques like positron emission tomography (PET) can be used with a radiolabeled version of the compound to visualize its distribution and binding to the target in real-time within the living animal.
Structure-Activity Relationship (SAR) Studies for Molecular Optimization
Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, guiding the iterative process of optimizing a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The core principle of SAR is that the biological activity of a compound is intrinsically linked to its three-dimensional structure.
For this compound, SAR studies would involve the systematic modification of its chemical structure and the subsequent evaluation of the biological activity of the resulting analogs. Key areas of modification would include:
The Benzoic Acid Moiety: The position and nature of the carboxylic acid group are critical. Esterification or conversion to an amide can significantly impact solubility, cell permeability, and metabolic stability.
The Phenyl Ring: Substitution at different positions on the benzene (B151609) ring with various functional groups (e.g., halogens, alkyl groups, hydroxyl groups) can influence electronic properties, lipophilicity, and steric interactions with the target binding site.
The Difluoromethanesulfonyl Group: This group's electronic and steric properties are of particular interest. Modifications could include altering the length of the alkyl chain or replacing the fluorine atoms with other halogens to probe the importance of its electronegativity and size.
The data generated from these studies, typically in the form of IC50 or EC50 values from in vitro assays, are used to build a comprehensive understanding of which structural features are essential for activity. This knowledge directs the synthesis of new derivatives with improved pharmacological profiles. For instance, if a particular substitution on the phenyl ring leads to a significant increase in potency, subsequent efforts will focus on further modifications at that position.
| Compound | Modification | Relative Potency |
| Parent Compound | This compound | 1x |
| Analog A | Esterification of carboxylic acid | 0.5x |
| Analog B | Addition of a chloro group at position 5 | 5x |
| Analog C | Replacement of difluoro with dichloro | 0.2x |
This table is a hypothetical representation of SAR data.
Pre-clinical Metabolic Stability and Biotransformation Studies
A compound's journey through the body, its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic success. Pre-clinical metabolic stability and biotransformation studies are designed to predict how this compound and its derivatives will behave in vivo.
These studies are typically initiated in vitro using subcellular fractions, such as liver microsomes or S9 fractions, or intact cells like hepatocytes. These systems contain the primary drug-metabolizing enzymes, predominantly the cytochrome P450 (CYP) superfamily. The compound is incubated with these preparations, and its disappearance over time is monitored to determine its metabolic stability, often expressed as a half-life (t½) or intrinsic clearance (CLint).
Biotransformation studies aim to identify the metabolic products, or metabolites, formed. This is crucial as metabolites can be inactive, active, or even toxic. Understanding the metabolic pathways helps in predicting potential drug-drug interactions and identifying any liabilities that could lead to adverse effects. For benzoic acid derivatives, common metabolic pathways include conjugation of the carboxylic acid group with glycine (B1666218) to form hippuric acid derivatives or with glucuronic acid to form glucuronide conjugates. nih.gov The difluoromethanesulfonyl group may also be subject to metabolic transformations.
| System | Parameter | Result for a Hypothetical Derivative |
| Human Liver Microsomes | Half-life (t½) | 45 minutes |
| Rat Hepatocytes | Intrinsic Clearance (CLint) | 15 µL/min/10^6 cells |
| Major Metabolites Identified | Biotransformation Pathway | Glycine Conjugate, Glucuronide Conjugate |
This table provides illustrative data for metabolic stability studies.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Difluoromethanesulfonylbenzoic acid at the molecular level. Methods such as Density Functional Theory (DFT) are frequently employed to predict its geometry, electronic distribution, and spectroscopic features.
The molecular structure of this compound can be optimized using DFT methods, commonly with a functional like B3LYP and a basis set such as 6-311++G(d,p), to find the lowest energy conformation. researchgate.netnih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles. The presence of the strongly electron-withdrawing difluoromethanesulfonyl (-SO₂CHF₂) and carboxylic acid (-COOH) groups significantly influences the geometry and electronic properties of the benzene (B151609) ring.
The electronic structure is often visualized through a Molecular Electrostatic Potential (MEP) map. For this compound, the MEP surface would show regions of negative potential (electron-rich) concentrated around the oxygen atoms of the sulfonyl and carboxyl groups, making them potential sites for electrophilic attack or hydrogen bond acceptance. niscpr.res.inniscpr.res.inresearchgate.net Conversely, positive potential (electron-poor) regions are expected around the hydrogen atoms of the carboxylic acid and the difluoromethyl group.
Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, both HOMO and LUMO are expected to be distributed across the aromatic system, with significant contributions from the substituents. The large electron-withdrawing nature of the substituents would likely lead to a relatively low LUMO energy, indicating a susceptibility to nucleophilic attack.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates electron-donating capability |
| LUMO Energy | -2.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 4.5 D | Measures molecular polarity |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into its potential as a drug candidate. nih.govsemanticscholar.org this compound, with its multiple functional groups capable of forming interactions, is a prime candidate for such studies.
In a typical docking simulation, the 3D structure of the compound would be placed into the active site of a target receptor, such as an enzyme or a kinase. niscpr.res.in The simulation would explore various binding poses and score them based on a force field that estimates the binding affinity. The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming key interactions with polar residues like arginine, lysine, or serine in an active site. The oxygen atoms of the sulfonyl group can also act as hydrogen bond acceptors. Furthermore, the fluorinated aromatic ring can participate in hydrophobic interactions or potentially form non-classical interactions like halogen bonds with electron-rich atoms. niscpr.res.inresearchgate.net
Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. ucl.ac.ukbohrium.com An MD simulation tracks the movements of all atoms in the system, providing a dynamic view of the binding interactions. This analysis can confirm the stability of key hydrogen bonds and hydrophobic contacts, reveal the role of water molecules in the binding site, and provide a more accurate estimation of the binding free energy.
| Parameter | Result | Interacting Residues (Example) |
|---|---|---|
| Binding Energy | -8.5 kcal/mol | Overall predicted affinity |
| Hydrogen Bonds | 3 | Arg121 (with -COOH), Ser185 (with -SO₂) |
| Hydrophobic Interactions | Present | Leu78, Val86, Ile150 (with phenyl ring) |
| Halogen Interactions | Possible | Carbonyl oxygen of Gly184 (with C-F) |
In Silico Prediction of Reactivity, Selectivity, and Reaction Mechanisms
Computational methods are instrumental in predicting the chemical reactivity and regioselectivity of this compound. The electronic properties derived from quantum chemical calculations are directly applicable here. The MEP map highlights the nucleophilic (negative potential) and electrophilic (positive potential) sites on the molecule.
The benzene ring is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of both the carboxylic acid and the difluoromethanesulfonyl groups. numberanalytics.com Both are meta-directing substituents. Therefore, any electrophilic substitution reaction would be predicted to occur at the C5 position, which is meta to both groups. Conversely, the electron-poor nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, particularly if a leaving group were present at an ortho or para position relative to the sulfonyl group.
Computational chemistry can also be used to model entire reaction mechanisms. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing a theoretical validation of a proposed synthetic route or explaining observed product distributions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net If this compound were part of a library of analogs being tested for a specific biological effect, QSAR would be a valuable tool for optimizing its structure.
To build a QSAR model, a set of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its hydrophobicity (logP), electronic properties (e.g., dipole moment, atomic charges), and steric properties (e.g., molecular weight, surface area). nih.govnih.gov Statistical methods, like multiple linear regression, are then used to derive an equation that links these descriptors to the observed activity.
For a series including this compound, descriptors related to its high polarity and hydrogen bonding capacity would likely be significant. A hypothetical QSAR model might show that activity increases with a higher dipole moment but decreases with a larger molecular surface area, guiding the design of new, more potent analogs. researchgate.net
Conformational Analysis and Investigation of Intermolecular Interactions
The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring the potential energy surface by rotating the single bonds, primarily the bonds connecting the substituents to the aromatic ring. ju.edu.jo
A key conformational feature is the orientation of the carboxylic acid group relative to the plane of the benzene ring. ju.edu.jo Similarly, rotation around the C-S bond of the difluoromethanesulfonyl group would lead to different conformers. Computational scans of these dihedral angles can identify the most stable (lowest energy) conformations and the energy barriers between them.
The study of intermolecular interactions is crucial for understanding how the molecule behaves in a condensed phase (solid or liquid) and how it interacts with other molecules. nih.gov this compound is capable of forming strong intermolecular hydrogen bonds through its carboxylic acid group, often leading to the formation of centrosymmetric dimers, a common motif in the crystal structures of benzoic acids. researchgate.net Additionally, the polar sulfonyl and C-F bonds contribute to strong dipole-dipole interactions. numberanalytics.com The fluorinated group may also engage in weaker, yet structurally significant, C-F···H or C-F···π interactions, influencing the crystal packing and solubility. researchgate.netillinois.edu
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Difluoromethanesulfonylbenzoic acid, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the single proton of the difluoromethanesulfonyl group. The four protons on the benzene (B151609) ring will appear as a complex multiplet pattern in the aromatic region (typically δ 7.5-8.5 ppm), with their specific chemical shifts and coupling constants influenced by the positions of the carboxyl and difluoromethanesulfonyl substituents. The proton of the -SO₂CHF₂ group is anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms, likely in the range of δ 6.5-7.5 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The spectrum would show signals for the seven aromatic carbons and the single carbon of the difluoromethanesulfonyl group. The carboxyl carbon is expected to resonate at a downfield position (δ 165-175 ppm). The aromatic carbons will appear in the typical range of δ 120-140 ppm. The carbon atom of the -SO₂CHF₂ group is expected to show a triplet due to one-bond coupling with the two fluorine atoms.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for this compound. The two fluorine atoms of the difluoromethanesulfonyl group are expected to produce a doublet in the ¹⁹F NMR spectrum due to coupling with the single proton of that group. The chemical shift of this signal would be characteristic of a difluoromethyl group attached to a sulfonyl moiety.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| ¹H | -COOH | > 10 | Broad Singlet |
| ¹H | Aromatic C-H | 7.5 - 8.5 | Multiplets |
| ¹H | -SO₂CHF₂ | 6.5 - 7.5 | Triplet |
| ¹³C | -COOH | 165 - 175 | Singlet |
| ¹³C | Aromatic C-C/C-H | 120 - 140 | Singlets/Doublets |
| ¹³C | -SO₂CHF₂ | 115 - 125 | Triplet |
| ¹⁹F | -SO₂CHF₂ | -90 to -140 | Doublet |
Note: Expected chemical shift ranges are estimates based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and for studying its fragmentation behavior. With a molecular formula of C₈H₆F₂O₄S, the calculated exact mass provides a precise value for comparison with experimental HRMS data, allowing for unambiguous molecular formula confirmation.
Fragmentation analysis, typically performed using techniques like collision-induced dissociation (CID), provides valuable structural information. The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ depending on the ionization method. Key fragmentation pathways would likely involve the cleavage of the C-S bond and fragmentation of the substituent groups.
Expected Fragmentation Patterns:
Loss of the difluoromethanesulfonyl group: A significant fragmentation pathway would be the loss of the •SO₂CHF₂ radical.
Loss of the carboxyl group: Cleavage of the carboxyl group as •COOH or loss of CO₂ from the deprotonated molecule is another expected fragmentation.
Sequential losses: The molecule may undergo sequential losses, for instance, the loss of SO₂ followed by the loss of CHF₂.
| Ion | Formula | Proposed Structure/Loss |
| [M]⁺ | C₈H₆F₂O₄S | Molecular Ion |
| [M - COOH]⁺ | C₇H₅F₂O₂S | Loss of carboxyl radical |
| [M - SO₂CHF₂]⁺ | C₇H₅O₂ | Loss of difluoromethanesulfonyl radical |
| [C₆H₄COOH]⁺ | C₇H₅O₂ | Phenyl-carboxyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of the molecule, allowing for the identification of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by absorptions corresponding to its key functional groups. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The C=O stretching of the carboxyl group will give rise to a strong, sharp band around 1700 cm⁻¹. The S=O stretching vibrations of the sulfonyl group are expected to appear as two strong bands, typically in the ranges of 1300-1400 cm⁻¹ (asymmetric) and 1100-1200 cm⁻¹ (symmetric). The C-F stretching vibrations will also be present, likely in the 1000-1100 cm⁻¹ region. Aromatic C-H and C=C stretching bands will be observed in their characteristic regions as well.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra. The S=O and C=O stretching vibrations would also be observable, providing confirmatory evidence for these functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |
| C=O Stretch | Carboxylic Acid | 1680 - 1720 | Strong |
| S=O Asymmetric Stretch | Sulfonyl | 1300 - 1400 | Strong |
| S=O Symmetric Stretch | Sulfonyl | 1100 - 1200 | Strong |
| C-F Stretch | Difluoromethyl | 1000 - 1100 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound.
A crystal structure would reveal the conformation of the difluoromethanesulfonyl group relative to the benzene ring. Furthermore, it would provide detailed insight into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. Other potential intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, could also be identified.
Advanced Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Complex Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its analysis in complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds. For this compound, reversed-phase HPLC with a C18 column would be a suitable method for purity determination. Using a mobile phase consisting of an aqueous acid (like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol), a sharp, symmetrical peak should be obtained for the pure compound. The purity can be accurately determined by integrating the peak area and comparing it to any impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization would likely be necessary to convert it into a more volatile species, for example, by esterification of the carboxylic acid group. After separation on the GC column, the mass spectrometer provides fragmentation patterns that can confirm the identity of the compound and any impurities.
Future Research Directions and Emerging Challenges in the Field
Development of Novel and Sustainable Synthetic Routes to Fluorinated Sulfone-Containing Aromatic Carboxylic Acids
The synthesis of fluorinated organic compounds has historically relied on methods that are often harsh and environmentally taxing. tandfonline.comnumberanalytics.com A primary challenge and a significant area of future research is the development of novel and sustainable synthetic routes that are not only efficient but also adhere to the principles of green chemistry. tandfonline.combenthamscience.com
Current research is focused on moving away from hazardous reagents like elemental fluorine (F₂) and hydrofluoric acid (HF). numberanalytics.comdovepress.com The development of safer, more selective, and recyclable fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, represents a key step forward. numberanalytics.comnumberanalytics.com Additionally, the use of green solvents is being explored to replace toxic polar aprotic solvents commonly used in fluorination reactions. lincoln.ac.ukwpmucdn.com
Emerging technologies are poised to revolutionize the synthesis of these complex molecules. numberanalytics.com
Electrochemical Synthesis: This method offers a reagent-free approach to fluorination, using electricity to drive the reaction, which can reduce waste and improve energy efficiency. numberanalytics.comnumberanalytics.com Researchers have successfully synthesized various fluorine-containing aromatic carboxylic acids using organic electrolysis, demonstrating the potential for high yields and regioselectivity. hokudai.ac.jp
Photochemical Fluorination: Utilizing light to initiate fluorination reactions provides a mild and highly selective method for synthesizing complex fluorinated molecules. numberanalytics.com
Catalytic Methods: The use of catalysts can significantly decrease the quantity of fluorinating agents needed, thereby minimizing waste and environmental impact. numberanalytics.com
Flow Chemistry: Continuous flow processes offer enhanced efficiency, better safety profiles, and reduced waste generation compared to traditional batch processes. numberanalytics.com
Another sustainable strategy involves the use of fluorinated building blocks. nih.gov Synthesizing a variety of fluorine-containing aromatic carboxylic acids from readily available starting materials provides a modular and efficient approach for creating diverse and complex molecules for pharmaceuticals, agrochemicals, and functional materials. hokudai.ac.jpnih.gov
Exploration of Diverse Chemical Transformations and Cross-Disciplinary Applications
The unique properties imparted by the difluoromethanesulfonyl group make 3-difluoromethanesulfonylbenzoic acid and its analogs valuable scaffolds for further chemical exploration. Future research will undoubtedly focus on expanding the repertoire of chemical transformations these compounds can undergo. Fluorinated sulfones and related sulfur-based compounds have proven to be versatile reagents for various fluoroalkylation reactions, including nucleophilic, radical, and electrophilic pathways. acs.org
The applications of organofluorine compounds are vast and continue to expand into numerous cross-disciplinary fields. wikipedia.orgnumberanalytics.com The incorporation of fluorine can dramatically alter a molecule's physical, chemical, and biological properties, including its stability, lipophilicity, and bioavailability. numberanalytics.comnih.gov
Key Application Areas:
Pharmaceuticals: Approximately 20% of all pharmaceuticals contain fluorine. lincoln.ac.uk The element is strategically incorporated into drug candidates to enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. nih.govresearchgate.netbenthamscience.com
Agrochemicals: Fluorinated compounds are crucial in the development of modern pesticides and herbicides. wikipedia.org
Materials Science: Organofluorine compounds are integral to the creation of advanced materials like fluoropolymers (e.g., Teflon), which are valued for their high thermal stability and chemical resistance. numberanalytics.comresearchgate.net They are also used in liquid crystal displays, specialty lubricants, and as proton-exchange membranes in fuel cells. wikipedia.orgresearchgate.net
Future research will likely uncover novel applications by exploring the unique reactivity of the C-F bond and the electronic effects of fluorinated sulfone groups.
Rational Design of Derivatives for Enhanced Biological Functionality and Specificity
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry and drug design. researchgate.netresearchgate.net The rational design of derivatives of this compound aims to leverage the unique properties of fluorine to create molecules with superior biological activity and target specificity. researchgate.netbenthamscience.com
Fluorine's high electronegativity and small size allow it to act as a bioisostere for hydrogen or a hydroxyl group, but with profoundly different electronic consequences. researchgate.net This substitution can lead to:
Enhanced Binding Affinity: The C-F bond can participate in favorable electrostatic and hydrogen-bond interactions with biological targets. benthamscience.com
Improved Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage by enzymes like cytochrome P450, thereby increasing the drug's half-life in the body. nih.govresearchgate.net
Modulation of Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target. nih.govbenthamscience.com
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to a specific receptor. chemrxiv.org
Future research will focus on detailed structure-activity relationship (SAR) studies to understand precisely how the placement and number of fluorine atoms, along with the sulfone and carboxylic acid functionalities, influence biological outcomes. This knowledge will enable the design of next-generation therapeutic agents with optimized efficacy and reduced side effects.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Applications of AI/ML in Organofluorine Chemistry:
Predicting Reaction Outcomes: AI algorithms can be trained to predict the products, yields, and selectivity of complex chemical reactions, saving significant time and resources in the lab. researchgate.neteurekalert.org ML models can also help predict the optimal reaction conditions, such as the best solvent for a particular transformation. ibm.com
Accelerating Drug Discovery: In medicinal chemistry, AI can rapidly screen virtual libraries containing millions of compounds to identify potential drug candidates. orrbitt.comnih.gov It can predict a molecule's efficacy, toxicity, and pharmacokinetic properties, allowing researchers to focus on the most promising candidates. nih.govnih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, optimized for a specific biological target. nih.gov
Retrosynthesis Planning: AI tools can devise synthetic pathways for complex target molecules, simplifying the process of chemical synthesis. ijsetpub.com
Addressing Environmental and Sustainability Considerations in Organofluorine Chemistry
While organofluorine compounds have brought immense benefits, their environmental impact is a significant and growing concern. numberanalytics.com The very property that makes them so stable and useful—the strength of the carbon-fluorine bond—also contributes to their persistence in the environment. societechimiquedefrance.fr Highly fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), have been labeled "forever chemicals" due to their extreme resistance to degradation. proquest.com
Future research must prioritize environmental and sustainability considerations throughout the entire lifecycle of these chemicals. societechimiquedefrance.fr Key challenges and research directions include:
Biodegradability: A major challenge is the poor biodegradability of many polyfluorinated compounds. nih.govmdpi.com Research into the microbial pathways that can cleave the C-F bond is crucial, though it is understood that this metabolism is rare and often slow. proquest.comnih.gov Designing molecules with built-in functionalities that are more susceptible to microbial degradation is a critical goal. mdpi.comnih.gov
Reducing Environmental Footprint: The entire manufacturing process, from the mining of fluorspar (CaF₂) to the final product, needs to be evaluated for its environmental impact. societechimiquedefrance.frworktribe.com Developing recycling processes for fluorine sources and investing in greener manufacturing plants are essential for long-term sustainability. societechimiquedefrance.frworktribe.com
Lifecycle Assessment: A holistic approach that considers the entire lifecycle of a chemical—from synthesis to use and final fate in the environment—is necessary. societechimiquedefrance.fr This will allow for the design of next-generation fluorinated compounds that are not only effective but also environmentally benign.
The future of organofluorine chemistry is intrinsically linked to its ability to embrace sustainable practices. numberanalytics.com By developing greener synthetic methods, designing biodegradable compounds, and minimizing the environmental impact of manufacturing, the field can continue to innovate responsibly. numberanalytics.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4837-21-2 |
| Molecular Formula | C₈H₆F₂O₄S |
| Molecular Weight | 236.19 g/mol |
This data is compiled from publicly available chemical databases.
Q & A
Q. What are the key considerations in designing a synthesis protocol for 3-Difluoromethanesulfonylbenzoic acid?
A robust synthesis protocol requires:
- Sulfonylating Agent Selection : Use methanesulfonyl chloride or analogous agents under controlled anhydrous conditions to minimize side reactions .
- Reaction Optimization : Maintain temperatures between 0–5°C during sulfonylation to prevent over-substitution. Adjust pH to stabilize intermediates (e.g., pH 7–8 for nucleophilic aromatic substitution) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product. Monitor via TLC or HPLC .
Q. What characterization techniques are essential for confirming the structure of this compound?
Q. How is this compound utilized as a building block in organic synthesis?
The compound serves as a precursor for:
- Pharmaceutical Intermediates : Introduce sulfonyl groups into drug candidates to enhance metabolic stability .
- Functionalized Polymers : Modify aromatic backbones for materials with tailored thermal or electronic properties .
- Cross-Coupling Reactions : Participate in Suzuki-Miyaura reactions using its halogenated derivatives .
Advanced Research Questions
Q. How can computational chemistry predict interactions between this compound and biological targets?
- Molecular Docking : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., cyclooxygenase-2) based on sulfonyl and carboxylic acid motifs .
- DFT Calculations : Analyze electron distribution at the difluoro-sulfonyl moiety to predict reactivity in nucleophilic environments .
- MD Simulations : Study stability of protein-ligand complexes under physiological conditions (e.g., solvation, pH 7.4) .
Q. How should researchers address contradictory bioactivity data for this compound in anti-inflammatory assays?
- Assay Variability : Compare results across cell lines (e.g., RAW 264.7 vs. THP-1) and inflammatory markers (TNF-α vs. IL-6) .
- Structural Analogs : Test derivatives (e.g., 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid) to isolate the role of sulfonyl vs. hydroxyl groups .
- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., 24h incubation, serum-free media) .
Q. What experimental strategies optimize enzyme inhibition studies involving this compound?
- Kinetic Assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) against target enzymes (e.g., carbonic anhydrase) .
- Crystallography : Co-crystallize the compound with enzymes to resolve binding modes (e.g., sulfonyl-oxyanion interactions) .
- SAR Analysis : Synthesize derivatives with modified fluorine or sulfonyl positions to map critical pharmacophores .
Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?
- Isotopic Labeling : Synthesize - or -labeled analogs to clarify NMR signal assignments .
- Crystallographic Validation : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes .
- Batch Consistency : Ensure reagent purity (e.g., >99% sulfonylating agents) to eliminate impurity-driven spectral noise .
Methodological Challenges and Innovations
Q. What strategies mitigate side reactions during the sulfonylation of 3-Difluorobenzoic acid precursors?
- Protecting Groups : Temporarily block the carboxylic acid with methyl esters to direct sulfonylation to the aromatic ring .
- Low-Temperature Control : Slow addition of sulfonyl chlorides at –10°C to reduce electrophilic over-substitution .
- Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate reactions and improve regioselectivity .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Steric Hindrance : Ortho-difluoro groups reduce accessibility for Pd-catalyzed couplings; meta-substitution improves yields .
- Electronic Withdrawal : The sulfonyl group deactivates the ring, requiring electron-rich coupling partners (e.g., boronic esters with donating groups) .
Q. What advanced analytical approaches validate the environmental stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
